6-Chloro-3-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula and a molecular weight of 209.55 g/mol. This compound features a pyridine ring, with a chlorine atom at the 6th position, a trifluoromethyl group at the 3rd position, and an aldehyde functional group at the 2nd position. The unique arrangement of these substituents significantly influences its chemical reactivity and biological properties, particularly through the electron-withdrawing effects of the chlorine and trifluoromethyl groups, which deactivate the aromatic ring and affect electrophilic substitution reactions compared to unsubstituted derivatives.
6-Chloro-3-(trifluoromethyl)picolinaldehyde can be classified under pyridine derivatives, specifically as a trifluoromethylpyridine. It is utilized in various fields including agrochemicals and pharmaceuticals due to its significant biological activities and chemical properties. The compound is available from several chemical suppliers and research institutions, indicating its relevance in scientific research .
The synthesis of 6-Chloro-3-(trifluoromethyl)picolinaldehyde typically involves multi-step organic reactions, which may include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary by laboratory practices .
The molecular structure of 6-Chloro-3-(trifluoromethyl)picolinaldehyde can be represented by several structural formulas:
C1=CC(=NC(=C1C(F)(F)F)C=O)Cl
InChI=1S/C7H3ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-3H
The structure consists of a six-membered aromatic ring (pyridine) with distinct substituents that influence its chemical behavior, particularly in terms of reactivity and interaction with biological systems .
6-Chloro-3-(trifluoromethyl)picolinaldehyde can undergo several characteristic reactions typical of aldehydes:
These reactions are critical for synthesizing more complex molecules or for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 6-Chloro-3-(trifluoromethyl)picolinaldehyde largely depends on its interactions at the molecular level:
Quantitative data on binding affinities or specific biological pathways would require further empirical studies but suggest potential applications in drug development .
Key physical and chemical properties of 6-Chloro-3-(trifluoromethyl)picolinaldehyde include:
These properties influence its handling, storage, and application in various chemical processes .
6-Chloro-3-(trifluoromethyl)picolinaldehyde has several notable applications:
The versatility of this compound makes it significant in both applied chemistry and pharmacology .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7